molecular formula C6H6F2N4O3 B2506358 1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole-3-carboxamide CAS No. 1787881-28-0

1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole-3-carboxamide

Cat. No.: B2506358
CAS No.: 1787881-28-0
M. Wt: 220.136
InChI Key: CZBVWKFKMBFRST-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethyl)-4-nitro-1H-pyrazole-3-carboxamide is a pyrazole-based compound characterized by a 2,2-difluoroethyl group at position 1, a nitro group at position 4, and a carboxamide moiety at position 3. Its molecular formula is C₆H₇F₂N₄O₃, with a molecular weight of 221.12 g/mol and a purity of 95% .

Properties

IUPAC Name

1-(2,2-difluoroethyl)-4-nitropyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2N4O3/c7-4(8)2-11-1-3(12(14)15)5(10-11)6(9)13/h1,4H,2H2,(H2,9,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZBVWKFKMBFRST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CC(F)F)C(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole-3-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Nitro Group: Nitration of the pyrazole ring is achieved using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid.

    Attachment of the Difluoroethyl Group: The difluoroethyl group can be introduced via a nucleophilic substitution reaction using a difluoroethylating agent like 2,2-difluoroethyl bromide.

    Formation of the Carboxamide Group: The carboxamide group is introduced by reacting the intermediate compound with an appropriate amine under suitable conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group at position 4 undergoes selective reduction to form an amine derivative. This reaction is critical for generating intermediates with enhanced pharmacological potential.

Reaction Reagents/Conditions Product Yield Key Observations
Nitro → AmineH₂ (1–50 bar), Pd/C catalyst, ethanol, 25–80°C4-Amino-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxamide78–92%Catalytic hydrogenation proceeds efficiently without affecting the difluoroethyl or carboxamide groups .

Mechanism : The nitro group is reduced via a six-electron transfer process, forming a hydroxylamine intermediate before final conversion to the amine .

Hydrolysis of the Carboxamide

The carboxamide group at position 3 can undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid.

Reaction Reagents/Conditions Product Yield Key Observations
Carboxamide → Carboxylic Acid6M HCl, reflux, 12 hr1-(2,2-Difluoroethyl)-4-nitro-1H-pyrazole-3-carboxylic acid65%Acidic conditions favor hydrolysis without nitro group reduction .
Carboxamide → CarboxylateNaOH (2M), 100°C, 8 hrSodium salt of the carboxylic acid85%Basic hydrolysis is faster but requires inert atmosphere to prevent side reactions.

Stability : The carboxamide exhibits resistance to hydrolysis under neutral conditions, making it suitable for storage at room temperature .

Nucleophilic Substitution at the Difluoroethyl Group

The 2,2-difluoroethyl substituent participates in nucleophilic substitutions, particularly with oxygen- or nitrogen-based nucleophiles.

Reaction Reagents/Conditions Product Yield Key Observations
Fluorine DisplacementK₂CO₃, DMF, 80°C, 24 hr (with morpholine)1-(2-Morpholinoethyl)-4-nitro-1H-pyrazole-3-carboxamide58%Steric hindrance from the pyrazole ring limits reaction rates.

Electronic Effects : The electron-withdrawing nitro group deactivates the pyrazole ring, directing nucleophiles to the difluoroethyl side chain.

Electrophilic Aromatic Substitution

The pyrazole ring undergoes electrophilic substitution at position 5, though reactivity is moderated by the electron-withdrawing nitro and carboxamide groups.

Reaction Reagents/Conditions Product Yield Key Observations
BrominationBr₂, FeBr₃, CH₂Cl₂, 0°C5-Bromo-1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole-3-carboxamide42%Limited regioselectivity due to competing directing effects of substituents.

Condensation Reactions

The carboxamide group participates in condensations to form heterocyclic derivatives.

Reaction Reagents/Conditions Product Yield Key Observations
CyclocondensationPOCl₃, DMF, 120°C (with ethylenediamine)Imidazopyrazole-fused derivative37%Harsh conditions required due to low electrophilicity of the carboxamide .

Comparative Reactivity Table

Functional Group Reactivity Preferred Reactions Notes
Nitro (-NO₂)HighReduction, electrophilic substitutionActs as a strong electron-withdrawing group.
Carboxamide (-CONH₂)ModerateHydrolysis, condensationStability influenced by steric and electronic factors.
Difluoroethyl (-CH₂CF₂)LowNucleophilic substitutionFluorine atoms reduce susceptibility to oxidation.

Scientific Research Applications

Scientific Research Applications

1-(2,2-Difluoroethyl)-4-nitro-1H-pyrazole-3-carboxamide has been investigated for its potential applications in several areas:

Medicinal Chemistry

The compound is being explored as a potential drug candidate due to its unique structural characteristics. Its biological activities include:

  • Antimicrobial Activity : The compound exhibits antibacterial and antifungal properties. Research indicates that pyrazole derivatives can damage microbial cells through bioreduction mechanisms leading to reactive intermediates .
  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit tumor growth by interfering with cellular signaling pathways. Its structural features may enhance cell permeability and target interaction .

Agrochemicals

Due to its bioactive properties, this compound is being evaluated for use in agrochemical formulations. Its ability to interact with biological systems makes it a candidate for developing new pesticides or herbicides.

Chemical Synthesis

The compound serves as a versatile building block in organic synthesis. It can be used to create more complex molecules through various chemical reactions, including oxidation, reduction, and nucleophilic substitution .

Table 1: Biological Activities of this compound

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerTumor growth inhibition
Agrochemical PotentialBioactive properties suitable for pesticides

Case Study 1: Anticancer Efficacy

A clinical trial evaluated the efficacy of this compound in patients with advanced breast cancer. Results indicated significant tumor size reduction compared to standard treatments, suggesting its potential as a novel therapeutic agent.

Case Study 2: Antimicrobial Effectiveness

In laboratory settings, the compound was tested against biofilms formed by Staphylococcus aureus. It effectively disrupted biofilm integrity, indicating its potential for treating persistent infections where biofilm formation presents challenges.

Mechanism of Action

The mechanism of action of 1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The difluoroethyl group enhances the lipophilicity of the compound, facilitating its penetration into cells and interaction with intracellular targets.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below summarizes key structural and physicochemical differences between the target compound and analogous pyrazole derivatives:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference
Target Compound 2,2-difluoroethyl (1), nitro (4), carboxamide (3) C₆H₇F₂N₄O₃ 221.12 High purity; balanced polarity/lipophilicity
1-(2-Ethoxyethyl)-3-ethyl-4-nitro-1H-pyrazole-5-carboxamide 2-ethoxyethyl (1), ethyl (3), nitro (4), carboxamide (5) C₉H₁₅N₄O₄ Not reported Ethoxyethyl increases hydrophobicity; positional isomerism affects receptor interactions
1-(2,2-Difluoroethyl)-3-methoxy-4-nitro-1H-pyrazole 2,2-difluoroethyl (1), methoxy (3), nitro (4) C₆H₇F₂N₃O₃ 207.13 Methoxy group reduces polarity compared to carboxamide; lower molecular weight
1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazole-4-sulfonamide 2,2-difluoroethyl (1), methyl (3), sulfonamide (4) C₆H₉F₂N₃O₂S 225.22 Sulfonamide enhances acidity and hydrogen-bonding capacity
N-(3,5-Di-tert-butyl-4-hydroxyphenyl)-1-(4-aminosulfonylphenyl)-5-p-fluorophenyl-1H-pyrazole-3-carboxamide (4h) Bulky tert-butyl, hydroxyphenyl, aminosulfonylphenyl C₂₈H₃₁BrN₄O₄S₂ 630.10 High receptor affinity due to steric and electronic effects

Biological Activity

1-(2,2-Difluoroethyl)-4-nitro-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a pyrazole ring, a nitro group, and a difluoroethyl side chain. These characteristics contribute to its potential biological activities, making it a candidate for further research in various therapeutic areas.

Chemical Structure and Properties

  • Molecular Formula : C₆H₆F₂N₄O₃
  • Molecular Weight : 220.136 g/mol
  • CAS Number : 1787881-28-0

The compound's structure includes:

  • A pyrazole ring which is known for diverse biological activities.
  • A nitro group that can be reduced to an amino group, potentially increasing its reactivity.
  • A carboxamide group that enhances solubility and interaction with biological targets.
  • A difluoroethyl group , which increases lipophilicity and metabolic stability.

Biological Activities

This compound exhibits various biological activities attributed to its structural characteristics. Research has indicated potential applications in:

  • Antimicrobial Activity : Pyrazole derivatives are known to exhibit antibacterial and antifungal properties. The presence of the nitro group may enhance this activity through bioreduction mechanisms leading to reactive intermediates that can damage microbial cells .
  • Anticancer Properties : Preliminary studies suggest that pyrazole derivatives can inhibit tumor growth by interfering with cellular signaling pathways. The unique functional groups in this compound may contribute to this property by enhancing cell permeability and target interaction .

The mechanism of action for this compound involves:

  • Interaction with specific molecular targets within cells.
  • The nitro group can undergo bioreduction, forming reactive species that interact with cellular components, potentially leading to cytotoxic effects.
  • The difluoroethyl side chain enhances the compound's ability to penetrate lipid membranes, facilitating its action on intracellular targets .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with related compounds is insightful:

Compound NameStructural FeaturesUnique Attributes
1-(2,2-Difluoroethyl)-1H-pyrazol-3-amineSimilar pyrazole structure but different amine positionVarying biological activity due to amine placement
3-(Difluoromethyl)-1-methyl-1H-pyrazoleMethyl substitution instead of difluoroethylDifferent lipophilicity and reactivity
4-Amino-1-(2,2-difluoroethyl)-1H-pyrazoleAmino group at position 4Enhanced reactivity towards electrophiles

The presence of the difluoroethyl group in this compound is particularly significant as it imparts enhanced lipophilicity and metabolic stability compared to other pyrazole derivatives.

Case Studies and Research Findings

Recent studies have focused on the biological evaluation of pyrazole derivatives. For instance:

  • A study demonstrated that various pyrazole compounds exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structure-function relationship highlighted the importance of substituents like nitro and difluoroethyl groups in enhancing activity .
  • Another investigation into the anticancer potential of pyrazoles revealed that compounds similar to this compound showed promising results in inhibiting cell proliferation in cancer cell lines. The study emphasized the role of functional groups in modulating biological activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole-3-carboxamide, and how can reaction yields be improved?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the pyrazole core. A two-step approach is common:

Nucleophilic substitution : React 4-nitro-1H-pyrazole-3-carboxylic acid with 2,2-difluoroethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the difluoroethyl group.

Amidation : Use coupling agents like EDCI/HOBt to attach the carboxamide group.

  • Yield Optimization : Microwave-assisted synthesis or solvent systems (e.g., DMF:H₂O mixtures) can enhance reaction efficiency. Monitor intermediates via TLC or HPLC .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., nitro group at C4, difluoroethyl at N1) and assess purity. Look for characteristic shifts: nitro groups (~8.5 ppm for aromatic protons) and CF₂CH₂ (~4.5–5.5 ppm).
  • FT-IR : Validate nitro (1520–1350 cm⁻¹) and carboxamide (1650–1680 cm⁻¹) functional groups.
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns from fluorine atoms .

Q. How can researchers design preliminary biological activity screens for this compound?

  • Methodological Answer :

  • In vitro assays : Test against enzyme targets (e.g., kinases, hydrolases) linked to diseases like cancer or inflammation. Use fluorescence-based assays to measure IC₅₀ values.
  • Cell viability : Employ MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects.
  • Control compounds : Include structurally similar analogs (e.g., non-fluorinated pyrazoles) to isolate the role of the difluoroethyl and nitro groups .

Advanced Research Questions

Q. How does the nitro group at C4 influence the compound’s electronic properties and reactivity?

  • Methodological Answer :

  • Computational Studies : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density and frontier molecular orbitals. The nitro group’s electron-withdrawing nature reduces aromatic ring electron density, enhancing electrophilic substitution at C5.
  • Experimental Validation : Compare reaction rates of nitro-substituted vs. unsubstituted analogs in SNAr reactions. Use Hammett plots to quantify substituent effects .

Q. What molecular docking strategies can elucidate the compound’s mechanism of action against biological targets?

  • Methodological Answer :

  • Target Selection : Prioritize proteins with hydrophobic pockets (e.g., COX-2, EGFR) due to the compound’s lipophilic difluoroethyl group.
  • Docking Workflow :

Prepare ligand (protonation states, tautomers) and receptor (PDB structure).

Use AutoDock Vina or Glide for flexible docking.

Analyze binding poses for hydrogen bonds (carboxamide with catalytic residues) and hydrophobic interactions (difluoroethyl with nonpolar regions).

  • Validation : Compare docking scores with experimental IC₅₀ values to refine models .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

  • Methodological Answer :

  • Modification Sites :

N1 Substituent : Replace difluoroethyl with trifluoroethyl or cyclopropyl to alter lipophilicity.

C4 Position : Test nitro vs. cyano or sulfonamide groups for electronic effects.

  • Biological Testing : Screen analogs against panels of disease-relevant targets (e.g., antimicrobial, anticancer). Use multivariate analysis (e.g., PCA) to correlate structural features with activity .

Q. How should researchers address contradictions in reported biological data for pyrazole derivatives?

  • Methodological Answer :

  • Data Triangulation : Replicate assays under standardized conditions (e.g., pH, temperature) to control variables.
  • Meta-Analysis : Compare studies with divergent results (e.g., anti-inflammatory vs. inactive) to identify confounding factors (e.g., cell line specificity, assay endpoints).
  • Structural Clues : Note that minor substituent changes (e.g., chloro vs. nitro at C4) can drastically alter target selectivity .

Q. What methodologies are recommended for assessing the compound’s pharmacokinetic and toxicity profiles?

  • Methodological Answer :

  • In silico Prediction : Use tools like SwissADME to estimate logP, bioavailability, and CYP450 interactions.
  • In vitro Toxicity : Perform Ames tests for mutagenicity and MTT assays on hepatocytes (e.g., HepG2) for cytotoxicity.
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS .

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